Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by a pyrrolidine ring substituted with an ethyl ester, an acetyl group, and a ketone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-acetyl-4-oxopyrrolidine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
- 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate
- N-Boc-3-pyrrolidinone
Uniqueness
Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetyl group, ketone, and ester makes it a versatile intermediate in organic synthesis and a valuable compound in research.
Properties
CAS No. |
2181-33-1 |
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Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-3-14-9(13)7-4-10(6(2)11)5-8(7)12/h7H,3-5H2,1-2H3 |
InChI Key |
KHFQTWZABTWLRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)C(=O)C |
Origin of Product |
United States |
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